Indium(III) selenide
Description
Structure
2D Structure
Properties
Molecular Formula |
In2Se3 |
|---|---|
Molecular Weight |
466.5 g/mol |
InChI |
InChI=1S/2In.3Se |
InChI Key |
VSXOUQNLLPQTQK-UHFFFAOYSA-N |
Canonical SMILES |
[Se].[Se]=[In].[Se]=[In] |
Synonyms |
In2Se3 indium triselenide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystalline Properties
| Compound | Crystal Structure | Space Group | Layer Stacking | Key Features |
|---|---|---|---|---|
| In₂Se₃ | Rhombohedral (layered) | R-3mH | Se–In–Se–In–Se (QL) | Polymorphism (α, β, γ, δ, κ phases) |
| InSe | Hexagonal/Rhombohedral | P63/mmc, R3m | Se–In–In–Se (bilayer) | Indirect bandgap (~1.3 eV) |
| In₄Se₃ | Monoclinic | - | - | High thermoelectric efficiency |
| Ga₂Se₃ | Cubic | F-43m | Zinc blende derivative | Disordered cation vacancies |
| In₂S₃ | Tetragonal | I41/amd | - | Ordered vacancy structure |
- In₂Se₃ vs. InSe : InSe adopts a bilayer structure (Se–In–In–Se) with weak interlayer bonding, leading to anisotropic electronic properties . In contrast, In₂Se₃’s QL structure enables ferroelectricity and phase-change behavior .
- In₂Se₃ vs. Ga₂Se₃ : Ga₂Se₃ crystallizes in a cubic zinc blende structure with disordered vacancies, unlike In₂Se₃’s layered rhombohedral arrangement . This difference reduces Ga₂Se₃’s suitability for flexible electronics.
- In₂Se₃ vs. In₂S₃ : In₂S₃ has a tetragonal structure and forms films at lower pH (3.0–4.5), while In₂Se₃ requires alkaline conditions (pH 9.0–14.0) for synthesis .
Electronic and Optical Properties
| Compound | Bandgap (eV) | Bandgap Type | Key Applications |
|---|---|---|---|
| In₂Se₃ | 1.3–1.9 | Direct/Indirect | Optoelectronics, phase-change memory |
| InSe | 1.3 | Indirect | Spintronics, IR detectors |
| In₄Se₃ | - | - | Thermoelectrics (Seebeck ~1.48) |
| In₂Te₃ | ~1.0 | Direct | IR photodetectors |
| Ga₂Se₃ | 2.0–2.3 | Indirect | High-temperature semiconductors |
- In₂Se₃ vs. In₄Se₃ : In₄Se₃ exhibits exceptional thermoelectric performance due to its low thermal conductivity and high Seebeck coefficient, whereas In₂Se₃ is optimized for optoelectronics .
- In₂Se₃ vs. In₂Te₃ : In₂Te₃’s smaller direct bandgap (~1.0 eV) makes it superior for infrared applications, but it lacks In₂Se₃’s ferroelectric versatility .
Preparation Methods
Reaction Mechanism and Optimization
A breakthrough in In₂Se₃ synthesis involves combining ionic liquids with microwave irradiation. Chloroindate(III) ionic liquids, such as [P₆₆₆₁₄][InCl₄], act as both solvents and Lewis acid catalysts, enabling rapid dissolution of diphenyl diselenide (Ph₂Se₂) and indium precursors. The microwave-assisted ionothermal method reduces reaction times to 1 minute at 240–280°C, a 60°C temperature reduction compared to conventional methods. Key variables include:
Influence of Ionic Liquid Composition
Phosphonium-based ionic liquids dominate due to their thermal stability and compatibility with microwave irradiation. For instance:
-
[P₆₆₆₁₄][InCl₄] : Produces uniform γ-In₂Se₃ microcrystals with hexagonal platelet morphology.
-
[P₈₈₈₁₀][InCl₄] : Generates smaller crystallites (200–500 nm) due to increased steric hindrance.
Dilution with spectator ionic liquids like [P₆₆₆₁₄][NTf₂] moderates reaction kinetics, preventing agglomeration.
Structural and Morphological Characterization
Products are analyzed via PXRD, SEM, and Raman spectroscopy. γ-In₂Se₃ exhibits a characteristic Raman peak at 150 cm⁻¹, corresponding to its defect wurtzite structure. SEM reveals hexagonal platelets (1–2 µm) with smooth surfaces, while EDX confirms a 2:3 In:Se ratio.
Hydrothermal Synthesis Approaches
Cubic Phase Indium Selenide Nanosheets
A patent describes a hydrothermal method using InCl₃·4H₂O, Na₂SeO₃, diethylenetriamine (DETA), and hydrazine hydrate at 180°C. Despite the title referencing "InSe," the reported 2:3 In:Se precursor ratio suggests the product is In₂Se₃. The synthesis yields square nanosheets (0.6–1.3 µm length, 60 nm thickness) with cubic symmetry, a deviation from the typical hexagonal In₂Se₃ phases. This anomaly may arise from kinetic stabilization under hydrothermal conditions.
Comparative Analysis of Preparation Techniques
The table below contrasts key parameters of In₂Se₃ synthesis methods:
| Method | Precursors | Conditions | Time | Product Characteristics |
|---|---|---|---|---|
| Traditional | In, Se, ethylenediamine | 450°C, sealed tube | 10 days | α/γ-In₂Se₃, microcrystalline |
| Ionothermal | InCl₃, Ph₂Se₂, ILs | 240–280°C, microwave | 1 minute | γ-In₂Se₃, hexagonal platelets |
| Hydrothermal | InCl₃, Na₂SeO₃, DETA | 180°C, autoclave | 24–48 hrs | Cubic nanosheets (disputed) |
| Templated | In, Se, diamine | 170°C, autoclave | 7 days | 1D [In₂Se₃(Se₂)]²⁻ chains |
Q & A
Q. What are the primary semiconductor properties of In₂Se₃, and how do they influence optoelectronic applications?
In₂Se₃ exhibits a direct bandgap (2.15 eV for γ-phase bulk) and high carrier mobility (~100 cm²/V·s), making it suitable for photodetectors and solar cells. Its layered structure enables strong light absorption and efficient charge transport. Key properties include low resistivity (10⁻³–10⁻⁴ Ω·cm) and stability under ambient conditions, critical for device longevity. Synthesis methods like mechanical exfoliation and chemical vapor deposition (CVD) are used to tailor these properties .
Q. How is In₂Se₃ synthesized, and what are the common challenges in obtaining high-purity crystals?
In₂Se₃ is typically synthesized via Bridgman-Stockbarger growth or solution-based methods. Key challenges include minimizing selenium vacancies, which degrade electronic performance. For example, post-synthesis annealing in selenium-rich environments reduces vacancy density. Mechanical exfoliation is preferred for thin films, but grain boundaries and inhomogeneities require optimization via controlled cooling rates (~1–5°C/min) .
Q. What characterization techniques are essential for analyzing In₂Se₃ thin films?
- Raman spectroscopy : Identifies phase transitions (e.g., α ↔ β) via shifts in A₁ and E modes.
- Atomic force microscopy (AFM) : Measures surface roughness (e.g., ~0.5 nm for 200 nm films) and grain size (e.g., 50–100 nm).
- Photoluminescence (PL) spectroscopy : Quantifies bandgap variations (e.g., PL intensity drops from ~14,000 to ~5,000 after heterojunction transfer) .
| Thickness (nm) | Roughness (nm) | Grain Size (nm) |
|---|---|---|
| 200 | 0.5 | 50 |
| 800 | 1.2 | 100 |
| Data from AFM analysis of PLD-deposited films . |
Advanced Research Questions
Q. How does layer thickness affect the optical and electronic properties of InSe/In₂Se₃ heterojunctions?
Thickness modulates band alignment and carrier dynamics. For example:
- In heterojunctions with R = 0.075 (InSe/In₂Se₃), PL intensity of InSe drops from ~14,000 to ~5,000 post-transfer due to interfacial charge trapping.
- At R = 0.475 , PL intensity increases to ~18,000, indicating enhanced exciton recombination efficiency. Optimal thickness (e.g., 10–20 nm) balances carrier mobility (>200 cm²/V·s) and light absorption for photodetectors .
Q. What strategies mitigate phase instability in In₂Se₃ during device fabrication?
Phase transitions (e.g., γ → β at 200°C) are managed via:
Q. How do selenium vacancies impact device performance, and how can they be quantified?
Se vacancies act as recombination centers, reducing carrier lifetime (<1 ns) and mobility. Density functional theory (DFT) simulations predict vacancy formation energies (~1.2 eV), while X-ray photoelectron spectroscopy (XPS) quantifies vacancy concentrations (e.g., 5–10% in CVD-grown films). Post-growth selenium annealing at 500°C under H₂/Se atmosphere reduces vacancies by ~50% .
Q. What methodological approaches resolve contradictions in reported bandgap values for In₂Se₃?
Discrepancies arise from phase purity and measurement techniques:
- Ellipsometry : Reports 1.3–1.5 eV for γ-InSe at cryogenic temperatures.
- UV-Vis spectroscopy : Yields 2.0–2.2 eV for γ-In₂Se₃ at room temperature. Cross-validation using TEM (for phase identification) and PL (for excitonic transitions) resolves these inconsistencies .
Methodological Guidance
Q. How to design experiments for optimizing In₂Se₃-based solar cells?
- Absorber layer optimization : Use co-evaporation (e.g., Cu-In-Ga-Se precursors) to achieve bandgap grading (1.0–1.7 eV).
- Interface engineering : Introduce MoO₃ hole transport layers to reduce recombination at contacts.
- Efficiency tracking : Record J-V curves under AM1.5G illumination; target >15% efficiency for lab-scale devices .
Q. What advanced techniques analyze charge transfer in In₂Se₃ heterostructures?
- Time-resolved terahertz spectroscopy (TRTS) : Maps carrier mobility dynamics with ~ps resolution.
- Kelvin probe force microscopy (KPFM) : Measures work function differences (ΔΦ ~0.3 eV) at heterojunction interfaces.
- Density-of-states (DOS) calculations : Predicts interfacial charge redistribution using hybrid DFT .
Data Contradiction Analysis
Q. Why do studies report conflicting carrier mobility values for In₂Se₃?
Variations stem from:
- Crystallinity : Single-crystal flakes show mobility >300 cm²/V·s, while polycrystalline films exhibit <100 cm²/V·s.
- Substrate effects : SiO₂ substrates introduce charged impurities, reducing mobility by ~30%.
Standardizing growth on hBN substrates and using four-probe measurements minimizes discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
